N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Acetamide Group: The acetamide group can be introduced by reacting the benzimidazole derivative with chloroacetyl chloride in the presence of a base.
Attachment of 4-Methoxybenzyl Group: The final step involves the alkylation of the benzimidazole derivative with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the benzimidazole core or the acetamide group, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored for its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Trifluoromethylbenzimidazole: A derivative with enhanced lipophilicity and potential biological activity.
Methoxybenzylbenzimidazole: A derivative with potential antimicrobial and anticancer properties.
Uniqueness
N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is unique due to the combination of the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the methoxybenzyl group, which may contribute to specific biological interactions.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-26-13-8-6-12(7-9-13)10-22-16(25)11-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWWWDDUSOQNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.